Enhanced Hydrogen-Bond Acceptor Capacity and Polar Surface Area vs. Unsubstituted Parent for Superior Target Engagement
The 5-cyano substituent increases the hydrogen-bond acceptor (HBA) count from 2 (unsubstituted parent) to 3, and expands the topological polar surface area (TPSA) from 60.9 Ų to 84.7 Ų [1]. These increases are significant for fragment-based drug discovery: the additional HBA site provided by the nitrile nitrogen enables an extra protein–ligand hydrogen-bonding interaction that the unsubstituted parent cannot participate in, while the elevated TPSA remains within the fragment-like range (typically <140 Ų) and does not compromise passive permeability [1]. The cyano group itself is a privileged substituent in kinase inhibitor design, frequently observed to engage the hinge region or solvent-exposed residues of ATP-binding pockets via hydrogen bonding.
| Evidence Dimension | Hydrogen-Bond Acceptor Count (PubChem computed descriptor) |
|---|---|
| Target Compound Data | 3 H-bond acceptors |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4): 2 H-bond acceptors |
| Quantified Difference | +1 HBA (50% increase); TPSA difference: +23.8 Ų (39% increase, from 60.9 to 84.7 Ų) |
| Conditions | Computed properties: PubChem Cactvs 3.4.6.11 (target) / Cactvs 3.4.8.18 (comparator) |
Why This Matters
For procurement decisions in fragment-library construction or structure-based lead optimization, the additional hydrogen-bond acceptor site provides a distinct pharmacophoric feature that directly influences target-binding enthalpy and selectivity—features the unsubstituted parent cannot deliver.
- [1] PubChem Compound Summaries: CID 22715984 (5-cyano-1-methyl-1H-pyrazole-3-carboxamide) and CID 13464586 (1-methyl-1H-pyrazole-3-carboxamide). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
